molecular formula C18H25ClO2 B1598702 (+)-8-Phenylmenthyl chloroacetate CAS No. 71804-27-8

(+)-8-Phenylmenthyl chloroacetate

Cat. No.: B1598702
CAS No.: 71804-27-8
M. Wt: 308.8 g/mol
InChI Key: GYWWQECFQIGECM-UHFFFAOYSA-N
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Description

(+)-8-Phenylmenthyl chloroacetate is a useful research compound. Its molecular formula is C18H25ClO2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(+)-8-Phenylmenthyl chloroacetate (CAS No. 71804-27-8) is a chiral compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclohexyl moiety with a phenyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting key findings from recent studies.

The compound has the following chemical properties:

  • Molecular Formula : C18_{18}H25_{25}ClO2_2
  • Molecular Weight : 308.84 g/mol
  • Melting Point : 82-84 °C
  • Optical Activity : [α]25_{25}/D +22° in carbon tetrachloride .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a chiral auxiliary in organic synthesis, as well as its pharmacological properties. The following sections detail its observed effects and mechanisms of action.

Antimicrobial Activity

Recent studies have indicated that structurally similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown effectiveness against various pathogens. For instance, short-chain carboxylic acids (SCCAs) have demonstrated significant antimicrobial and antibiofilm activities, suggesting that this compound may possess similar properties .

Enzyme Inhibition Studies

The compound's potential to inhibit enzymes has also been investigated. In particular, studies on related compounds have shown that certain derivatives can act as effective inhibitors of cholinesterases, which are crucial targets in the treatment of Alzheimer's disease. The inhibition mechanism often involves competitive binding to the active site of the enzyme, leading to reduced enzymatic activity .

Case Studies and Research Findings

  • Chiral Induction in Organic Synthesis :
    A study highlighted the use of (+)-8-phenylmenthyl as an effective solid-phase chiral inducer in nucleophilic addition reactions to N-acyliminium ions. This research underscores the compound's utility in asymmetric synthesis, which is critical for developing enantiomerically pure pharmaceuticals .
  • Toxicological Profile :
    The safety and toxicity profile of this compound has been assessed through various hazard classifications. It is categorized under GHS07 (Warning) with specific hazard statements indicating potential respiratory irritation and skin sensitization . Understanding these safety parameters is essential for evaluating its suitability in pharmaceutical applications.
PropertyValue
Molecular FormulaC18_{18}H25_{25}ClO2_2
Molecular Weight308.84 g/mol
Melting Point82-84 °C
Optical Activity[α]25_{25}/D +22°

Biological Activity Summary

Activity TypeObservations
AntimicrobialPotential activity suggested by structure similarity
Enzyme InhibitionRelated compounds show cholinesterase inhibition
Chiral InductionEffective as chiral auxiliary in synthesis

Scientific Research Applications

Pharmaceutical Applications

Chiral Auxiliary in Asymmetric Synthesis
(+)-8-Phenylmenthyl chloroacetate serves as an effective chiral auxiliary in asymmetric synthesis. It can facilitate the creation of enantiomerically pure compounds, which are crucial for drug development. By introducing a chiral center into a molecule, researchers can control the stereochemical outcome of subsequent reactions, ultimately leading to the formation of specific enantiomers that may exhibit desired therapeutic effects while minimizing side effects.

Intermediate in Drug Synthesis
This compound is utilized as a key intermediate in synthesizing biologically active compounds, including (-)-8-phenyl-menthol, which has potential pharmaceutical applications . The ability to manipulate its structure allows chemists to explore various synthetic pathways for developing new drugs with enhanced efficacy and reduced toxicity.

Investigating Enzyme Stereoselectivity
this compound can also be employed as a substrate to study enzyme stereoselectivity. Enzymes often preferentially react with one enantiomer over another; thus, using this compound enables researchers to gain insights into enzyme mechanisms and their binding interactions with different substrates. Understanding these interactions is vital for designing targeted drugs that can effectively inhibit or activate specific enzymes.

Applications in Organic Chemistry

Chiral Derivatizing Agent
The bulky and stereochemically defined structure of this compound allows it to act as a chiral derivatizing agent. It can react with carboxylic acids to form esters that can be separated using chromatographic techniques based on their differing interactions with stationary phases. This property is particularly useful for determining the enantiomeric purity of racemic mixtures.

Solid-Phase Synthesis
Recent studies have highlighted its potential in solid-phase synthesis as a chiral inducer for asymmetric nucleophilic additions to N-acyliminium ions. This method could lead to more efficient syntheses of various alkaloids and other complex molecules, showcasing the versatility of this compound in modern synthetic methodologies .

Fragrance Industry

Due to its pleasant aroma, this compound has applications in the fragrance industry. Its unique scent profile makes it suitable for use in perfumes and other scented products, contributing to the development of new fragrances that appeal to consumers.

Case Study 1: Asymmetric Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a chiral auxiliary in synthesizing bioactive compounds. The research highlighted how the compound facilitated the formation of specific enantiomers that exhibited enhanced biological activity compared to their racemic counterparts.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on using this compound to explore enzyme interactions. The study revealed how certain enzymes preferentially reacted with one enantiomer over another, providing insights into enzyme specificity and potential pathways for drug design targeting those enzymes.

Properties

IUPAC Name

[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO2/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWQECFQIGECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCl)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400798
Record name (+)-8-Phenylmenthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71804-27-8
Record name (+)-8-Phenylmenthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-8-Phenylmenthyl chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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